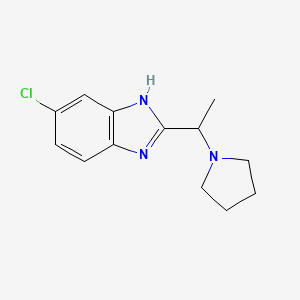![molecular formula C15H23NO3 B7637520 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid, also known as TBPB, is a chemical compound that has been studied for its potential applications in scientific research. TBPB belongs to a class of compounds known as positive allosteric modulators, which can enhance the activity of certain receptors in the brain and other tissues.
Mecanismo De Acción
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid acts as a positive allosteric modulator of certain receptors, meaning that it can enhance the activity of these receptors without directly binding to them. This compound has been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and other processes. This compound has also been shown to enhance the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In particular, this compound has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain. This compound has also been shown to enhance the activity of the TRPA1 ion channel, leading to increased sensitivity to pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid in laboratory experiments is its ability to enhance the activity of certain receptors without directly binding to them. This can allow researchers to study the effects of receptor activity in a more controlled manner. However, one limitation of using this compound is that it may not accurately reflect the effects of endogenous ligands or other compounds that directly bind to receptors.
Direcciones Futuras
There are many potential future directions for research on 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid and other positive allosteric modulators. One area of interest is the development of more selective modulators that can target specific receptors or ion channels. Another area of interest is the development of modulators that can enhance the activity of receptors or ion channels in specific brain regions or tissues. Additionally, researchers may investigate the potential therapeutic applications of this compound and other modulators in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenyl)-2-hydroxyethyl ether, which is then reacted with chloroacetic acid to form this compound.
Aplicaciones Científicas De Investigación
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and physiology. In particular, this compound has been shown to enhance the activity of certain receptors in the brain, including the GABA-A receptor and the TRPA1 ion channel.
Propiedades
IUPAC Name |
3-[[2-(4-tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)12-6-4-11(5-7-12)13(17)10-16-9-8-14(18)19/h4-7,13,16-17H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDWOPGCUVWTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)


![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)



![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)